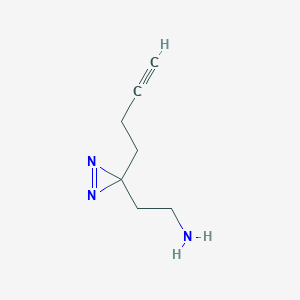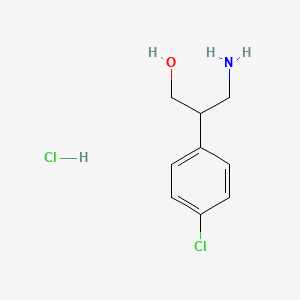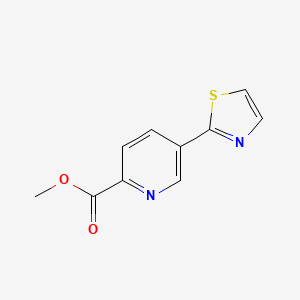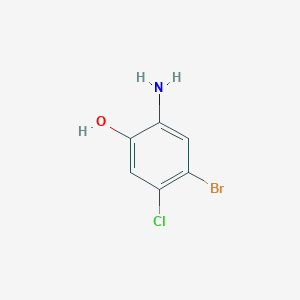
2-Amino-4-bromo-5-chlorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Amino-4-bromo-5-chlorophenol is a chemical compound with the molecular weight of 222.47 . It is a product of Ambeed, Inc.
Synthesis Analysis
The synthesis of similar compounds, such as 2-Amino-5-chlorophenol, has been reported in the literature. For instance, 2-Amino-5-chlorophenol can be synthesized from 2-chloro-5-nitrophenol via reduction . It can also be obtained from 1-chloro-4-nitrobenzene by using a bacterial strain LW1 .Molecular Structure Analysis
The IUPAC name of this compound is the same as its common name . Its InChI code is 1S/C6H5BrClNO/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H,9H2 .Scientific Research Applications
Corrosion Inhibition
A study by Kaya et al. (2016) explored the corrosion inhibition performances of certain thiazole and thiadiazole derivatives on iron metal through density functional theory (DFT) calculations and molecular dynamics simulations. These inhibitors, including molecules structurally related to 2-Amino-4-bromo-5-chlorophenol, were evaluated for their binding energies on Fe(110) surfaces, indicating their potential application in protecting metals against corrosion (Kaya et al., 2016).
Molecular Electronics and Optics
Nazeer et al. (2020) investigated the electronic and non-linear optical (NLO) properties of 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives through a Pd-catalyzed Suzuki cross-coupling reaction. Frontier molecular orbital analysis and molecular electrostatic potential studies highlighted the reactivity and electronic properties of these compounds, suggesting their utility in developing molecular electronic devices and materials with NLO properties (Nazeer et al., 2020).
Molecular Dynamics and Crystal Structure Analysis
Jin et al. (2013) focused on the hydrogen bonding interactions of 2-aminophenol and 2-amino-4-chlorophenol with acidic compounds to understand their role in molecular binding. This research provides insights into the structural dynamics of these compounds, which could be relevant for designing new materials and pharmaceuticals (Jin et al., 2013).
Environmental Applications
Mukdasai et al. (2016) reported a novel spectrophotometric method for detecting 2-chlorophenol, using derivatives of this compound for solid phase extraction. This study illustrates the potential of these compounds in environmental monitoring and analysis (Mukdasai et al., 2016).
Antimicrobial Agents
A study by Sah et al. (2014) synthesized formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents. This research signifies the role of this compound derivatives in developing new antimicrobial compounds (Sah et al., 2014).
properties
IUPAC Name |
2-amino-4-bromo-5-chlorophenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXDRSNMVNIIREK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Cl)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.47 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


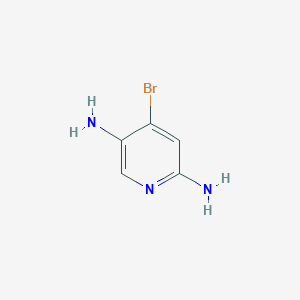
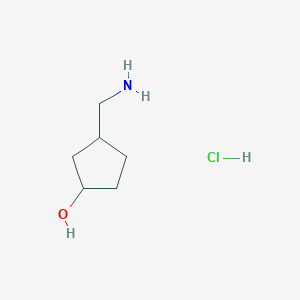
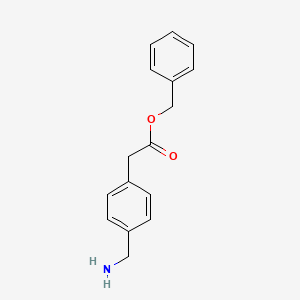

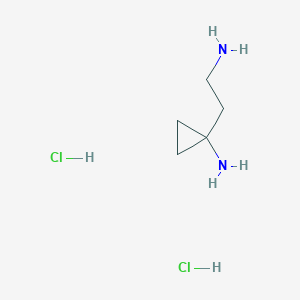
![2-(6-Azaspiro[2.5]octan-1-yl)ethanol hydrochloride](/img/structure/B1381802.png)

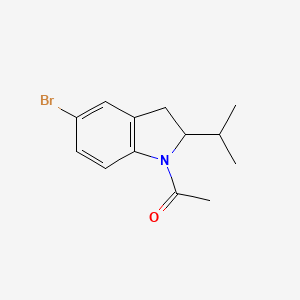
![5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1381807.png)
![tert-Butyl 7-oxo-6-((S)-1-phenylethyl)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1381808.png)
